molecular formula C11H11NO4 B3000718 3-hydroxy-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid CAS No. 101004-94-8

3-hydroxy-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

Cat. No.: B3000718
CAS No.: 101004-94-8
M. Wt: 221.212
InChI Key: SPWNTEGMFQBKPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-hydroxy-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is a compound that belongs to the class of isoindole derivatives. Isoindoles are significant heterocyclic systems found in various natural products and drugs. This compound is of interest due to its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid typically involves the reaction of isoindole derivatives with appropriate reagents under controlled conditions. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of methanesulfonic acid under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their conversion into the final product. The specific conditions and reagents used can vary depending on the desired yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Electrophilic substitution reactions can occur due to the presence of the isoindole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, reduced forms, and substituted isoindole derivatives.

Scientific Research Applications

3-hydroxy-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-hydroxy-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid include other isoindole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structure and the presence of the hydroxy and oxo groups, which contribute to its distinct chemical and biological properties. These features make it a valuable compound for various scientific research applications.

Properties

IUPAC Name

3-hydroxy-2-(3-oxo-1H-isoindol-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c13-6-9(11(15)16)12-5-7-3-1-2-4-8(7)10(12)14/h1-4,9,13H,5-6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPWNTEGMFQBKPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1C(CO)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.